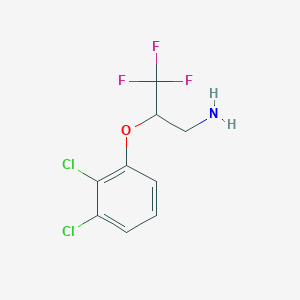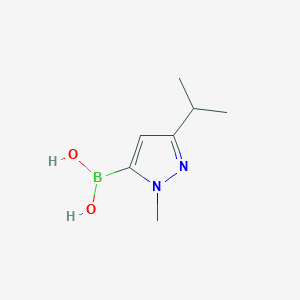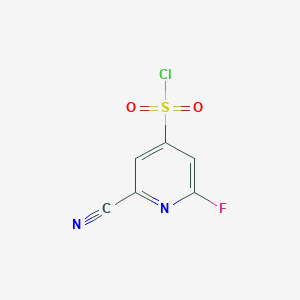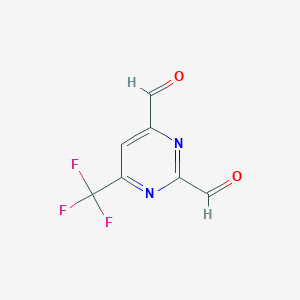![molecular formula C11H11NO4 B14847198 [3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
[3-(Acetylamino)-5-formylphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Acetylamino)-5-formylphenyl]acetic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an acetylamino group, a formyl group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetylamino)-5-formylphenyl]acetic acid typically involves the following steps:
Acetylation: The starting material, 3-amino-5-formylphenylacetic acid, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyl group to the amino group, forming the acetylamino derivative.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: [3-(Acetylamino)-5-carboxyphenyl]acetic acid.
Reduction: [3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[3-(Acetylamino)-5-formylphenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(Acetylamino)-5-formylphenyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and formyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
[3-Amino-5-formylphenyl]acetic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
[3-(Acetylamino)-5-carboxyphenyl]acetic acid: Contains a carboxyl group instead of a formyl group, which may alter its chemical properties and applications.
[3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid:
Uniqueness: [3-(Acetylamino)-5-formylphenyl]acetic acid is unique due to the presence of both acetylamino and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-(3-acetamido-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-3-8(5-11(15)16)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14)(H,15,16) |
Clé InChI |
HRORTMWKTBKKJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



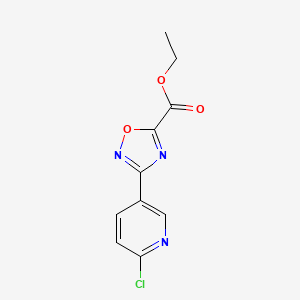
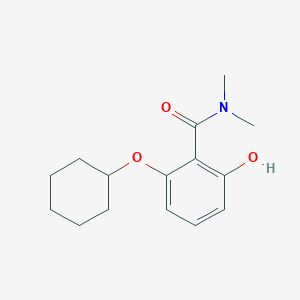
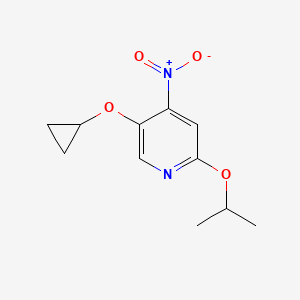
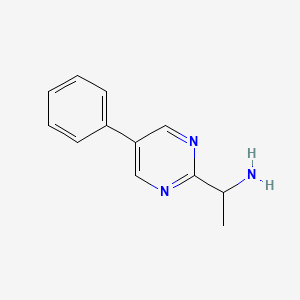
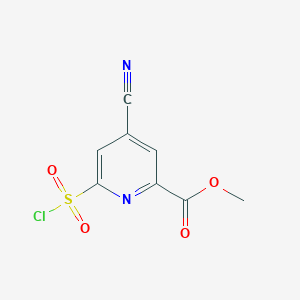
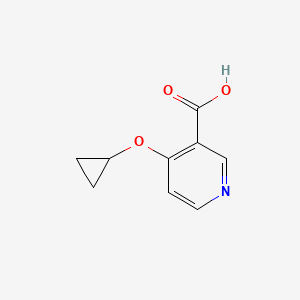

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
